Chromium(3+),carbonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

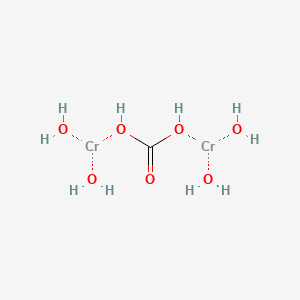

Molecular Formula |

CH10Cr2O7 |

|---|---|

Molecular Weight |

238.08 g/mol |

IUPAC Name |

carbonic acid;chromium;tetrahydrate |

InChI |

InChI=1S/CH2O3.2Cr.4H2O/c2-1(3)4;;;;;;/h(H2,2,3,4);;;4*1H2 |

InChI Key |

RWNAFAYJCUOIAM-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(O)O.O.O.O.O.[Cr].[Cr] |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Chromium(III) Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of chromium(III) carbonate (Cr₂(CO₃)₃). The information is intended to support researchers and professionals in the fields of chemistry, materials science, and pharmaceutical development who require a detailed understanding of this compound.

Physicochemical Properties

Chromium(III) carbonate is an inorganic compound with the chemical formula Cr₂(CO₃)₃. It is a water-insoluble chromium source that can be readily converted to other chromium compounds.[1] It typically appears as a light blue or blue-green amorphous powder.[2][3] While insoluble in water, it dissolves in mineral acids.[2]

Table 1: Physicochemical Properties of Chromium(III) Carbonate

| Property | Value | Reference |

| Chemical Formula | Cr₂(CO₃)₃ | [1] |

| Molecular Weight | 284.02 g/mol | [1] |

| Appearance | Light blue to blue-green amorphous powder | [2][3] |

| Solubility in Water | Insoluble | [1][2] |

| Solubility in Acids | Soluble in mineral acids | [2] |

Synthesis of Chromium(III) Carbonate

The primary method for synthesizing chromium(III) carbonate involves the precipitation reaction between an aqueous solution of a trivalent chromium salt and a carbonate solution under controlled conditions.

Experimental Protocol

This protocol is based on a method described in U.S. Patent US20110168051A1.[4]

Materials:

-

Chromium(III) chloride (CrCl₃) solution (35% w/w)

-

Sodium carbonate (Na₂CO₃) solution (10% w/w)

-

Deionized water

-

Reaction vessel with a stirrer

-

Two peristaltic pumps

-

pH meter

-

Conductivity meter

-

Filtration apparatus

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Reaction Medium: Add a suitable volume of deionized water to the reaction vessel and adjust the temperature to 20°C.

-

Simultaneous Addition of Reactants:

-

Using separate peristaltic pumps, simultaneously and continuously add the 35% chromium(III) chloride solution and the 10% sodium carbonate solution to the reaction vessel.

-

Maintain a constant temperature of 20°C in the reaction vessel throughout the addition.

-

Continuously stir the reaction mixture at a rate of 100-500 rpm to ensure homogeneity.[4]

-

Monitor and maintain the pH of the reaction mixture between 6 and 10 (preferably 7-8).[4]

-

-

Precipitation: The formation of a light blue precipitate of chromium(III) carbonate will be observed.

-

Purification:

-

After the addition is complete, continue stirring for a short period to ensure the reaction goes to completion.

-

Filter the precipitate using a suitable filtration apparatus.

-

Wash the collected precipitate with deionized water until the conductivity of the filtrate is 5 mS/cm or less.[4] This step is crucial for removing soluble impurities.

-

-

Drying:

-

The purified precipitate can be dried using one of the following methods:

-

Vacuum Drying: Dry the precipitate in a vacuum oven at 40°C until a constant weight is achieved.

-

Slurry Formation: The wet cake can be used directly to form a slurry of a specific concentration for immediate use.

-

-

Synthesis Workflow

Caption: A flowchart illustrating the key steps in the synthesis of chromium(III) carbonate.

Characterization of Chromium(III) Carbonate

Comprehensive characterization is essential to confirm the identity, purity, and properties of the synthesized chromium(III) carbonate.

Physical Appearance and Solubility

The synthesized product should be a light blue, amorphous powder. A key characteristic is its high solubility in acidic aqueous solutions.[4]

Table 2: Qualitative Characterization Data

| Parameter | Observation/Test | Expected Result | Reference |

| Color | Visual inspection of the dry powder. | Light blue | [4] |

| Lab* Color Space | Measured using a spectrocolorimeter. | L: 50-70, a: -4 to -2, b*: -10 to -7 | [4] |

| Solubility in Acid | Add an amount of Cr₂(CO₃)₃ corresponding to 1 g of Cr to 1 L of an aqueous HCl solution (pH 0.2) at 25°C. | Complete dissolution within 30 minutes. | [4] |

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy:

Table 3: Expected FTIR Absorption Bands for Chromium(III) Carbonate

| Wavenumber Range (cm⁻¹) | Assignment |

| ~1410 - 1450 | Asymmetric stretching (ν₃) of C-O |

| ~1060 - 1090 | Symmetric stretching (ν₁) of C-O |

| ~850 - 880 | Out-of-plane bending (ν₂) of CO₃²⁻ |

| ~680 - 720 | In-plane bending (ν₄) of CO₃²⁻ |

The presence of broad absorption bands in the region of 3000-3600 cm⁻¹ would indicate the presence of water of hydration.

Structural Characterization

X-ray Diffraction (XRD):

The synthesized chromium(III) carbonate is often described as an amorphous powder.[2] Therefore, the XRD pattern is expected to show a broad, diffuse scattering pattern rather than sharp Bragg peaks, which are characteristic of crystalline materials.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):

Thermal analysis provides information on the thermal stability and decomposition of chromium(III) carbonate. Upon heating, metal carbonates typically decompose into the corresponding metal oxide and carbon dioxide.

Decomposition Reaction:

Cr₂(CO₃)₃(s) → Cr₂O₃(s) + 3CO₂(g)

Expected TGA/DSC Results:

-

TGA: A significant weight loss is expected, corresponding to the release of three moles of carbon dioxide per mole of chromium(III) carbonate. The theoretical weight loss can be calculated as follows:

-

Molar mass of Cr₂(CO₃)₃ = 284.02 g/mol

-

Molar mass of 3CO₂ = 3 * 44.01 g/mol = 132.03 g/mol

-

Theoretical weight loss = (132.03 / 284.02) * 100% ≈ 46.5%

-

-

DSC: The decomposition process is typically endothermic, and an endothermic peak should be observed in the DSC curve corresponding to the temperature range of the decomposition. If the starting material is a hydrate, an initial endothermic peak corresponding to the loss of water will be observed at a lower temperature.

Characterization Workflow

Caption: A diagram showing the different analytical techniques used for the characterization of chromium(III) carbonate.

Conclusion

This technical guide has outlined a detailed procedure for the synthesis of chromium(III) carbonate and described the key characterization techniques used to verify its properties. The synthesis via controlled precipitation yields a product with distinct physical and chemical characteristics. While specific experimental spectra and thermograms are not widely published, this guide provides the expected results based on the known chemistry of inorganic carbonates, which can serve as a valuable reference for researchers in the field. The provided protocols and characterization workflows offer a solid foundation for the successful preparation and validation of chromium(III) carbonate for various research and development applications.

References

- 1. americanelements.com [americanelements.com]

- 2. Page loading... [guidechem.com]

- 3. CN102143914A - Chromium(III) carbonate and process for production of same - Google Patents [patents.google.com]

- 4. US20110168051A1 - Chromium (iii) carbonate and process for producing the same - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of Chromium(III) Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of chromium(III) carbonate. It includes quantitative data, detailed experimental protocols, and visualizations to support research and development activities.

General Physicochemical Properties

Chromium(III) carbonate is an inorganic compound composed of chromium in its +3 oxidation state and carbonate ions.[1] The most stable oxidation state for chromium is +3.[2][3] It is typically available as a bluish-green or green amorphous powder.[4][5]

| Property | Value | Source |

| Chemical Formula | Cr₂(CO₃)₃ | [1][6][7] |

| Molecular Weight | 284.0189 g/mol | [8] |

| Appearance | Bluish-green, amorphous powder | [4] |

| CAS Number | 29689-14-3 | [9] |

Solubility Profile

Chromium(III) carbonate is characterized by its poor solubility in water but enhanced solubility in acidic conditions.[4][8][10] It is soluble in mineral acids.[4] In aqueous solutions, chromium(III) carbonate may not exist, and the addition of carbonate ions to a solution of Cr(III) ions can lead to the precipitation of chromium hydroxide.[11]

| Solvent | Solubility | Conditions | Source |

| Water | Insoluble or poorly soluble | - | [4][8][10] |

| Acidic Aqueous Solution | High | pH ≤ 2 | [10] |

| Hydrochloric Acid (HCl) Solution | Completely dissolves within 30 minutes | 1 g (as Cr) in 1 L of pH 0.2 HCl at 25°C | [10][12][13] |

Thermal Decomposition

Upon heating, solid chromium(III) carbonate undergoes thermal decomposition to yield solid chromium(III) oxide and carbon dioxide gas.[14] This is a common decomposition reaction for metal carbonates.[14][15][16][17][18]

Decomposition Reaction:

Cr₂(CO₃)₃(s) → Cr₂O₃(s) + 3CO₂(g)[14]

| Reactant | Products | Source |

| Chromium(III) Carbonate (Cr₂(CO₃)₃) | Chromium(III) Oxide (Cr₂O₃) and Carbon Dioxide (CO₂) | [14] |

Experimental Protocols

Objective: To synthesize chromium(III) carbonate powder.

Method 1: Precipitation from Aqueous Solution [10][12][13]

-

Preparation of Precursor Solutions:

-

Prepare an aqueous solution containing a trivalent chromium salt (e.g., chromium(III) chloride).

-

Prepare an aqueous solution of a carbonate salt (e.g., sodium carbonate).

-

-

Reaction:

-

Isolation and Purification:

-

Drying:

-

Dry the purified filter cake under vacuum at a temperature below 40°C for 48 hours to obtain the final chromium(III) carbonate powder.[12]

-

Method 2: Synthesis from Chromium Metal [19]

-

Dissolution of Chromium Metal:

-

React chromium metal with 30% hydrochloric acid to form a chromium(II) chloride solution. This reaction is slow and may take several days.

-

The solution will eventually oxidize in air to a dark green chromium(III) chloride solution.

-

-

Precipitation:

-

Heat and stir the chromium(III) chloride solution.

-

Gradually add a solution of sodium carbonate until the solution becomes clear and a green slurry of chromium(III) carbonate forms.

-

-

Isolation and Drying:

-

Filter the precipitate using standard laboratory filter paper.

-

Transfer the collected solid to a suitable container and dry it on a heating plate with a fan.

-

Objective: To characterize the physicochemical properties of the synthesized chromium(III) carbonate.

-

Colorimetric Analysis:

-

Solubility in Acid:

-

Add an amount of chromium(III) carbonate corresponding to 1 g of Cr to 1 liter of a hydrochloric acid solution with a pH of 0.2 at 25°C.[10][12]

-

Visually observe the time required for the solid to completely dissolve and the solution to become transparent. Complete dissolution within 30 minutes indicates high solubility.[10]

-

-

Thermal Gravimetric Analysis (TGA):

-

Heat a sample of the chromium(III) carbonate powder in a TGA instrument from room temperature to a temperature sufficient for complete decomposition (e.g., 800°C).

-

The resulting weight loss will correspond to the loss of carbon dioxide, confirming the decomposition pathway.

-

-

X-ray Diffraction (XRD):

-

Analyze the powder sample using an X-ray diffractometer to determine its crystal structure. An amorphous solid will produce a broad halo, while a crystalline solid will show sharp diffraction peaks.

-

Visualizations

Caption: Workflow for the synthesis and characterization of chromium(III) carbonate.

References

- 1. brainly.com [brainly.com]

- 2. Chromium (III) compounds - DCCEEW [dcceew.gov.au]

- 3. Chromium compounds - Wikipedia [en.wikipedia.org]

- 4. Page loading... [wap.guidechem.com]

- 5. webqc.org [webqc.org]

- 6. proprep.com [proprep.com]

- 7. youtube.com [youtube.com]

- 8. americanelements.com [americanelements.com]

- 9. chromium carbonate | 29689-14-3 [chemicalbook.com]

- 10. US20110168051A1 - Chromium (iii) carbonate and process for producing the same - Google Patents [patents.google.com]

- 11. acid base - How does chromium behave in a carbonate solution? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 12. CN102143914A - Chromium(III) carbonate and process for production of same - Google Patents [patents.google.com]

- 13. TW201016612A - Chromium(iii) carbonate and process for production of same - Google Patents [patents.google.com]

- 14. brainly.com [brainly.com]

- 15. youtube.com [youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. m.youtube.com [m.youtube.com]

- 19. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Chromium(III) Carbonate: Synthesis, Properties, and Structural Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physical and Chemical Properties

Chromium(III) carbonate is typically a bluish-green, amorphous powder.[1] Its appearance can vary to a light blue solid depending on the synthesis method.[3] It is insoluble in water but will dissolve in mineral acids, a reaction that produces carbon dioxide.[4][5]

| Property | Value | Source |

| Molecular Formula | Cr₂(CO₃)₃ | [6] |

| Molar Mass | 284.0189 g/mol | [7] |

| Appearance | Bluish-green amorphous powder | [1][2] |

| Solubility in Water | Insoluble | [4][5] |

| Solubility in Acid | Soluble in mineral acids | [5] |

Synthesis of Chromium(III) Carbonate

The primary method for synthesizing chromium(III) carbonate is through precipitation by reacting an aqueous solution containing trivalent chromium with an aqueous carbonate solution.[3][8] The reaction conditions, such as pH and temperature, are crucial in determining the properties of the resulting precipitate.

Experimental Protocol: Precipitation Method

This protocol is based on methodologies described in patent literature for the production of chromium(III) carbonate.[3][8]

Materials:

-

Aqueous solution of a trivalent chromium salt (e.g., 35% chromium chloride solution)

-

Aqueous solution of a carbonate (e.g., 10% sodium carbonate solution)

-

Aqueous medium (e.g., pure water)

-

Reaction vessel equipped with a stirrer

Procedure:

-

Prepare separate aqueous solutions of the trivalent chromium salt and the carbonate.

-

Adjust the temperature of both solutions to a specific range, typically between 0°C and 50°C.[3]

-

Simultaneously and continuously add the chromium salt solution and the carbonate solution to a reaction vessel containing an aqueous medium.

-

Maintain the pH of the reaction mixture between 6 and 12.[3]

-

Continuously stir the reaction mixture to ensure homogeneity.[3]

-

After the addition is complete, the precipitated chromium(III) carbonate is collected by filtration.

-

The filter cake is then washed with water until the conductivity of the filtrate is low, for instance, 5 mS/cm or less.[3]

-

The washed chromium(III) carbonate is then dried, for example, under a vacuum at a temperature below 40°C.[8]

Table of Synthesis Parameters:

| Parameter | Recommended Range/Value | Source |

| Reactants | Trivalent chromium salt solution and an aqueous carbonate solution | [3][8] |

| Reaction Temperature | 0°C to < 50°C | [3] |

| pH of Reaction | 6 to 12 | [3] |

| Stirring Speed | ~100 to 500 rpm | [3] |

| Post-synthesis Washing | Until filtrate conductivity is ≤ 5 mS/cm | [3] |

Structural Analysis Considerations

As previously mentioned, chromium(III) carbonate is generally considered to be amorphous.[1] An amorphous solid lacks the long-range atomic order characteristic of a crystalline solid. Consequently, techniques like single-crystal X-ray diffraction, which are used to determine precise atomic coordinates, lattice parameters, and other crystallographic data, are not applicable.

The absence of a well-defined crystal structure in many precipitated materials, including chromium(III) carbonate, is a common phenomenon. The rapid nature of precipitation reactions often does not allow for the slow, ordered arrangement of atoms required for crystal growth. While it is described as having a crystalline structure in some contexts, this may refer to microcrystalline or poorly crystalline domains within a larger amorphous matrix.[7] Further investigation using techniques suitable for amorphous materials, such as pair distribution function (PDF) analysis of X-ray or neutron scattering data, would be necessary to probe the short-range atomic order.

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the synthesis of chromium(III) carbonate via precipitation.

Caption: General workflow for the synthesis of chromium(III) carbonate.

Conclusion

Chromium(III) carbonate is a compound whose synthesis and basic properties are well-documented, particularly in patent literature for industrial applications. However, a detailed analysis of its crystal structure is conspicuously absent from publicly available scientific literature, with the compound being widely reported as amorphous. This guide has summarized the known physical and chemical properties of chromium(III) carbonate and provided a detailed experimental protocol for its synthesis via precipitation. For researchers and professionals in drug development and other fields, it is crucial to recognize the amorphous nature of this material when considering its use, as this will significantly influence its physical and chemical behavior. Future research employing advanced analytical techniques for amorphous materials could provide deeper insights into its short-range atomic structure.

References

- 1. chromium carbonate | 29689-14-3 [chemicalbook.com]

- 2. Chromium Carbonate, Cr2(CO3)3 Powder (CAS No. 6449-00-9) | UK Supplier [samaterials.co.uk]

- 3. US20110168051A1 - Chromium (iii) carbonate and process for producing the same - Google Patents [patents.google.com]

- 4. americanelements.com [americanelements.com]

- 5. Page loading... [wap.guidechem.com]

- 6. proprep.com [proprep.com]

- 7. webqc.org [webqc.org]

- 8. CN102143914A - Chromium(III) carbonate and process for production of same - Google Patents [patents.google.com]

solubility of chromium(III) carbonate in different solvents

An In-depth Technical Guide on the Solubility of Chromium(III) Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of chromium(III) carbonate (Cr₂(CO₃)₃) in various solvents. Due to the compound's nature, much of the available literature focuses on its reactivity in acidic and basic aqueous solutions rather than providing precise quantitative solubility data. This document summarizes the available qualitative and semi-quantitative data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing its solubility.

Executive Summary

Chromium(III) carbonate is a water-insoluble chromium source that finds utility in the preparation of other chromium compounds.[1][2] Its solubility is highly dependent on the pH of the solvent. It is generally described as insoluble in water and organic solvents like alcohol, but readily dissolves in acidic solutions.[3][4][5] In the presence of dilute acids, it reacts to form the corresponding chromium(III) salt, water, and carbon dioxide.[1][6] In aqueous carbonate solutions, chromium(III) ions tend to precipitate as chromium(III) hydroxide rather than existing as a dissolved carbonate.[7][8]

Solubility Data

Quantitative solubility data for chromium(III) carbonate is not widely reported in standard chemical literature. The compound's tendency to hydrolyze in aqueous solutions complicates direct measurement.[7] The available information is predominantly qualitative or describes solubility in terms of reaction conditions.

Table 1: Summary of Chromium(III) Carbonate Solubility

| Solvent System | Temperature (°C) | Solubility | Observations & Remarks | Source(s) |

| Pure Water | Ambient | Insoluble / Poorly Soluble | Chromium(III) carbonate does not readily dissolve in water. In aqueous solutions, it tends to hydrolyze, potentially forming chromium(III) hydroxide.[1][3][4][7] | |

| Water with CO₂ | Ambient | Slightly Soluble | The presence of dissolved carbon dioxide can slightly increase solubility.[5] | |

| Mineral Acids (e.g., HCl, HNO₃, H₂SO₄) | 25 | Soluble / High Solubility | Dissolves readily, especially in solutions with a pH of 2 or less.[3] The carbonate reacts to form a chromium(III) salt, water, and CO₂ gas.[1][6] | |

| Hydrochloric Acid (pH 0.2) | 25 | Complete dissolution within 30 minutes | A specific test for high-solubility chromium(III) carbonate specifies that an amount corresponding to 1 g of Cr should dissolve in 1 L of this acidic solution within 30 minutes.[3] | |

| Basic Solutions (e.g., NaOH) | Ambient | Insoluble (as carbonate) | In basic solutions, Cr(III) precipitates as chromium(III) hydroxide, Cr(OH)₃.[9] However, the Cr(OH)₃ precipitate is amphoteric and will dissolve in excess strong base to form soluble hydroxo complexes like [Cr(OH)₄]⁻ or [Cr(OH)₆]³⁻.[9][10] | |

| Carbonate Solutions | Ambient | Insoluble | The addition of carbonate ions to a Cr(III) solution precipitates chromium(III) hydroxide, not chromium(III) carbonate. The resulting precipitate is not soluble in excess carbonate.[8] | |

| Alcohol | Ambient | Insoluble | Stated to be insoluble in alcohol.[5] |

Experimental Protocols for Solubility Determination

The following protocols are generalized methods that can be adapted for the specific determination of chromium(III) carbonate solubility.[11][12]

Protocol 1: Gravimetric Method for Solubility in Water and Organic Solvents

This method is suitable for determining the low solubility of Cr₂(CO₃)₃ in water or organic solvents.

Objective: To quantify the mass of chromium(III) carbonate that dissolves in a given volume of solvent at a specific temperature.

Methodology:

-

Sample Preparation: Dry the chromium(III) carbonate powder in a desiccator to a constant weight.

-

Saturation: Add an excess amount of the dried Cr₂(CO₃)₃ to a known volume (e.g., 100 mL) of the desired solvent (e.g., deionized water, ethanol) in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. Use a magnetic stirrer or a shaker bath.

-

Separation: Allow the undissolved solid to settle. Carefully filter the supernatant through a pre-weighed, fine-pore filter paper (e.g., 0.22 µm) to separate the saturated solution from the excess solid. Ensure the filtration apparatus is maintained at the equilibration temperature to prevent precipitation.

-

Evaporation: Accurately measure a specific volume of the clear, saturated filtrate into a pre-weighed evaporating dish.

-

Drying and Weighing: Gently evaporate the solvent from the filtrate on a water bath or in a drying oven at a temperature sufficient to remove the solvent without decomposing the solute. Dry the residue to a constant weight in a desiccator.

-

Calculation: The solubility (S) is calculated using the following formula:

S ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of filtrate in mL) * 100

Protocol 2: Titration Method for Solubility in Acidic Solutions

This method is appropriate for quantifying the solubility of Cr₂(CO₃)₃ in acidic solutions where it dissolves completely.

Objective: To determine the concentration of chromium(III) ions in a saturated solution via redox titration.

Methodology:

-

Saturated Solution Preparation: Prepare a saturated solution of Cr₂(CO₃)₃ in the acidic solvent of interest (e.g., 0.1 M HCl) following steps 1-4 from Protocol 3.1.

-

Sample Dilution: Accurately pipette a known volume of the saturated filtrate into a volumetric flask and dilute with deionized water to a suitable concentration for titration.

-

Oxidation of Cr(III) to Cr(VI): In a flask, add a known excess of a strong oxidizing agent (e.g., potassium permanganate or ammonium persulfate with a silver catalyst) to an aliquot of the diluted solution. Heat the solution gently to ensure complete oxidation of Cr(III) to the dichromate ion (Cr₂O₇²⁻).

-

Titration: After cooling, titrate the resulting dichromate solution with a standardized solution of a reducing agent, such as ferrous ammonium sulfate (FAS). Use a suitable indicator (e.g., diphenylamine sulfonate) to determine the endpoint.

-

Calculation:

-

Calculate the moles of the reducing agent used.

-

From the stoichiometry of the redox reaction, determine the moles of dichromate, and subsequently the moles of Cr(III), in the aliquot.

-

Calculate the concentration of Cr(III) in the original saturated solution and express the solubility in mol/L or g/L.

-

Visualization of Solubility Assessment Workflow

The following diagram illustrates a logical workflow for a researcher investigating the solubility of chromium(III) carbonate.

Caption: Workflow for assessing chromium(III) carbonate solubility.

References

- 1. americanelements.com [americanelements.com]

- 2. chromium carbonate | 29689-14-3 [chemicalbook.com]

- 3. US20110168051A1 - Chromium (iii) carbonate and process for producing the same - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

- 5. Chromium carbonate, Hi-LR™ [himedialabs.com]

- 6. webqc.org [webqc.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Chromium: Chemical reactions | Pilgaard Elements [pilgaardelements.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Chromium(III) hydrolysis constants and solubility of chromium(III) hydroxide (Journal Article) | OSTI.GOV [osti.gov]

- 11. fountainheadpress.com [fountainheadpress.com]

- 12. scribd.com [scribd.com]

chromium(III) carbonate CAS number and molecular formula

An In-depth Technical Guide to Chromium(III) Carbonate for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of chromium(III) carbonate, including its chemical identity, synthesis, and potential relevance to biological systems and drug development. The information is curated for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors.

Chemical Identification and Properties

Chromium(III) carbonate is an inorganic compound, the salt of trivalent chromium and the carbonate anion. Its chemical formula is most commonly cited as Cr₂(CO₃)₃.[1][2][3][4][5][6] However, various basic forms and hydrates exist, leading to some ambiguity in its exact stoichiometry and assigned CAS number. The compound is generally a green solid and is known to be insoluble in water but will react with dilute acids to produce carbon dioxide.[4]

A summary of the key identifiers and properties for chromium(III) carbonate is presented in Table 1.

Table 1: Chemical Identifiers and Properties of Chromium(III) Carbonate

| Property | Value | Reference(s) |

| Molecular Formula | Cr₂(CO₃)₃ | [1][2][3] |

| Molar Mass | 284.02 g/mol | [5] |

| Appearance | Green solid[7], also reported as a light blue powder under specific synthesis conditions.[1][8] | [1][7][8] |

| CAS Numbers | 29689-14-3, 51142-19-9 (basic), 6449-00-9 | [2][3][9][10] |

| Elemental Composition | Chromium (Cr): 36.61%, Carbon (C): 12.69%, Oxygen (O): 50.70% | [5] |

| Solubility | Insoluble in water; soluble in acidic solutions.[4] | [4] |

Synthesis and Experimental Protocols

The synthesis of chromium(III) carbonate can be achieved through precipitation by reacting a soluble chromium(III) salt with a soluble carbonate. A detailed protocol derived from patent literature is provided below.[1][8]

Synthesis of High-Purity Chromium(III) Carbonate

This method aims to produce chromium(III) carbonate with high solubility in acidic solutions.

Experimental Protocol:

-

Reaction Setup: Prepare an aqueous medium in a reaction vessel equipped with a stirrer. Maintain the temperature of the reaction liquid between 0°C and 50°C.

-

Reagent Addition: Simultaneously add an aqueous solution of a carbonate (e.g., sodium carbonate) and an aqueous solution containing trivalent chromium (e.g., chromium(III) chloride) to the reaction vessel. The pH of the reaction mixture should be maintained between 6 and 12.[1]

-

Precipitation: As the solutions are mixed, chromium(III) carbonate will precipitate out of the solution. Continue stirring to ensure a homogeneous reaction.

-

Filtration and Washing: After the reaction is complete, filter the precipitate. Wash the collected solid with water until the conductivity of the filtrate is 5 mS/cm or less to remove impurity ions.[1][8]

-

Drying: The resulting filter cake can be dried under a vacuum at a temperature below 40°C.[8]

Caption: A workflow diagram for the synthesis of chromium(III) carbonate.

Characterization Methodologies

To confirm the identity and purity of synthesized chromium(III) carbonate, several analytical techniques can be employed.

-

Potentiometric Titration: The chromium content can be quantified by potentiometric titration. In this method, chromium(III) is oxidized to chromium(VI) using perchloric acid, followed by titration with an ammonium ferrous sulfate solution.[1]

-

Elemental Analysis: The percentages of carbon, hydrogen, and nitrogen can be determined using a CHN elemental analyzer.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of the carbonate group and can indicate coordination to the metal center.

-

Magnetic Susceptibility: This measurement helps in determining the magnetic properties of the chromium(III) complex, which is consistent with its d³ electron configuration.

-

X-ray Diffraction (XRD): XRD is the primary method for determining the crystal structure of the compound.

Biological Role and Potential in Drug Development

While chromium(III) carbonate itself is not extensively studied in drug development, trivalent chromium (Cr(III)) has been a subject of interest for its biological activities.

Role in Insulin Signaling

Cr(III) is believed to play a role in glucose and lipid metabolism, potentially by enhancing insulin signaling.[11][12] Although no longer considered an essential trace element, pharmacological doses have shown beneficial effects on insulin sensitivity in some studies.[10] The proposed mechanism involves Cr(III) acting as a second messenger to amplify the insulin signaling cascade.[10]

Antiviral Research

Recent research has explored novel chromium(III)-based compounds for their therapeutic potential. One study demonstrated that a hexaacetotetraaquadihydroxochromium(III)diiron(III) nitrate compound could interfere with the interaction between the SARS-CoV-2 spike protein and the angiotensin-converting enzyme 2 (ACE2) receptor.[6] This compound was also found to downregulate the expression of ACE2 and transmembrane serine protease 2 (TMPRSS2), which are crucial for viral entry into cells.[6] This suggests a potential avenue for developing Cr(III)-based antiviral agents.

Caption: Potential signaling pathways involving chromium(III) compounds.

References

- 1. US20110168051A1 - Chromium (iii) carbonate and process for producing the same - Google Patents [patents.google.com]

- 2. youtube.com [youtube.com]

- 3. TW201016612A - Chromium(iii) carbonate and process for production of same - Google Patents [patents.google.com]

- 4. americanelements.com [americanelements.com]

- 5. researchgate.net [researchgate.net]

- 6. Development and evaluation of a novel chromium III-based compound for potential inhibition of emerging SARS-CoV-2 variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. webqc.org [webqc.org]

- 8. CN102143914A - Chromium(III) carbonate and process for production of same - Google Patents [patents.google.com]

- 9. Cr(III) carbonate | CCrO3 | CID 21982989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Is the Pharmacological Mode of Action of Chromium(III) as a Second Messenger? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The role of Chromium III in the organism and its possible use in diabetes and obesity treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

history and discovery of chromium(III) carbonate

An In-depth Technical Guide on the History, Synthesis, and Application of Chromium(III) Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromium(III) carbonate, with the formula Cr₂(CO₃)₃, is a water-insoluble chromium source that has transitioned from a compound of obscure historical origin to a material of interest in modern chemical applications. While the specific discovery of chromium(III) carbonate is not well-documented, its history is intrinsically linked to the discovery of the element chromium itself, where carbonate reagents played a key role. This guide provides a comprehensive overview of the historical context, modern synthesis protocols, physicochemical properties, and the significant biological role of the chromium(III) ion, for which chromium(III) carbonate serves as a precursor.

The Historical Context: Discovery of the Element Chromium

The story of chromium(III) carbonate begins with the discovery of the element chromium. In the late 18th century, a vibrant red mineral from Siberia, known as "Siberian red lead" (crocoite, PbCrO₄), attracted scientific attention.[1][2]

In 1797, the French chemist Louis Nicolas Vauquelin conducted a series of experiments on this mineral.[3] A critical step in his process involved boiling the crushed crocoite ore with potassium carbonate (K₂CO₃).[1] This procedure was designed to separate the lead component, precipitating it as lead carbonate and leaving a yellow solution containing a new, unknown element in the form of a salt, potassium chromate.[1] After a multi-step process to isolate and then reduce the oxide of the new element, Vauquelin successfully isolated metallic chromium in 1798.[4] He named the element "chromium" from the Greek word "chrōma," meaning color, due to the wide variety of vibrant colors exhibited by its compounds.[1][3]

While this process did not yield isolated chromium(III) carbonate, it marks the first significant intersection of carbonate chemistry with the history of chromium, setting the stage for the eventual synthesis of its various salts.

Figure 1: Experimental workflow for Vauquelin's isolation of elemental chromium.

The Elusive History and Properties of Isolated Chromium(III) Carbonate

Unlike the well-documented discovery of the element, the first specific synthesis and characterization of chromium(III) carbonate is not clearly recorded in historical chemical literature. It is often described as a bluish-green, amorphous powder.[5] A significant challenge in its study and isolation is its behavior in aqueous solutions; like the carbonates of aluminum and iron(III), chromium(III) carbonate is prone to hydrolysis, readily converting to chromium(III) hydroxide precipitate when formed in water.

Historically, the compound was primarily used in the preparation of other chromic salts.[5][6] It is insoluble in water but will dissolve in mineral acids, a property leveraged in modern applications.[5][7]

Modern Synthesis and Quantitative Characterization

Recent advancements, driven by the need for high-purity, reactive chromium sources for applications like trivalent chromium plating, have led to the development of specific protocols for producing a more soluble and consistent form of chromium(III) carbonate.[8] This modern form is distinguished by its light blue color, in contrast to the greenish powders described in older literature.[9]

Experimental Protocol for High-Solubility Chromium(III) Carbonate

The following protocol is synthesized from modern patented processes.[9] It focuses on controlled precipitation to yield a product with high reactivity in acidic solutions.

-

Preparation of Reactant Solutions:

-

Prepare an aqueous solution of a trivalent chromium salt (e.g., chromium chloride or chromium sulfate).

-

Prepare an aqueous solution of a carbonate (e.g., sodium carbonate or potassium carbonate).

-

-

Reaction Setup:

-

In a reaction vessel equipped with a stirrer, add a starting volume of an aqueous medium (e.g., deionized water).

-

Maintain the temperature of the aqueous medium between 0°C and 50°C (preferably 10°C to 40°C).[9]

-

Insert a pH probe to monitor the reaction in real-time.

-

-

Controlled Precipitation:

-

Simultaneously and continuously add the trivalent chromium solution and the carbonate solution to the stirred aqueous medium.

-

Monitor the pH and adjust the addition rates of the reactant solutions to maintain a constant pH between 6 and 12 (preferably 7 to 8).[9]

-

Continue stirring throughout the addition process to ensure reaction uniformity. A stirring speed of 100-500 rpm is typical.[9]

-

-

Product Isolation and Purification:

-

Once the reaction is complete, filter the resulting light blue precipitate (chromium(III) carbonate).

-

Wash the filter cake with water until the electrical conductivity of the filtrate is 5 mS/cm or less. This removes residual soluble salts.[9]

-

Dry the purified chromium(III) carbonate powder.

-

References

- 1. How was Chromium discovered? | Metal History - SAM Sputter Targets [sputtering-targets.net]

- 2. briandcolwell.com [briandcolwell.com]

- 3. doublestonesteel.com [doublestonesteel.com]

- 4. CHROMIUM AND CHROMIUM COMPOUNDS - Chromium, Nickel and Welding - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. chromium carbonate | 29689-14-3 [chemicalbook.com]

- 7. americanelements.com [americanelements.com]

- 8. CN102143914A - Chromium(III) carbonate and process for production of same - Google Patents [patents.google.com]

- 9. US20110168051A1 - Chromium (iii) carbonate and process for producing the same - Google Patents [patents.google.com]

Natural Occurrence of Chromium Carbonate Minerals: A Geochemical Perspective

A review for researchers, scientists, and drug development professionals.

Executive Summary

An in-depth review of mineralogical and geochemical data reveals that chromium carbonate does not exist as a naturally occurring mineral . While chromium is a relatively common element in the Earth's crust, its geochemical behavior favors the formation of oxides, silicates, and, to a lesser extent, chromates. The instability of chromium carbonate in aqueous environments precludes its formation and persistence in nature. This guide synthesizes the current understanding of chromium's natural mineralogy and explains the geochemical principles that prevent the formation of chromium carbonate minerals. While direct relevance to drug development is limited due to the non-existence of these specific minerals, understanding chromium's geochemistry is pertinent to environmental toxicology and bioremediation.

The Geochemistry of Chromium in the Earth's Crust

Chromium (Cr) is a redox-sensitive transition element with an average crustal abundance of approximately 138 parts per million (ppm).[1] It primarily exists in two oxidation states in near-surface environments: trivalent Cr(III) and hexavalent Cr(VI).[2][3] These two forms have vastly different chemical behaviors, toxicities, and mobilities.

-

Cr(III) : This is the most stable and common form of chromium in rocks and soils.[3] Cr(III) is generally insoluble and immobile within the typical pH range of natural environments.[2] It readily substitutes for other trivalent ions like aluminum (Al³⁺) and iron (Fe³⁺) in the crystal structures of various minerals.[4]

-

Cr(VI) : This form is highly soluble and mobile as the chromate (CrO₄²⁻) or dichromate (Cr₂O₇²⁻) oxyanions.[2] Cr(VI) is a potent carcinogen and is typically generated through the oxidation of Cr(III), a process often catalyzed by manganese oxides.[2]

The distribution of chromium is largely controlled by the composition of underlying parent rock.[3] Ultramafic and mafic rocks, such as peridotite and basalt, have significantly elevated chromium concentrations, sometimes reaching several thousand mg/kg.[1][3]

Predominant Naturally Occurring Chromium Minerals

Chromium is an essential component in 82 approved mineral species.[1] However, the vast majority of the Earth's chromium is found in a single mineral.

Chromite , with the chemical formula (Fe,Mg)Cr₂O₄, is the only economically significant ore of chromium.[5][6][7] It is a member of the spinel group and is classified as an oxide mineral.[5] Major deposits of chromite are found in large, layered igneous intrusions, with the Bushveld Complex in South Africa holding the world's largest reserves.[7]

Other naturally occurring chromium minerals include:

-

Oxides : Eskolaite (Cr₂O₃)[1]

-

Silicates : Kosmochlor (NaCrSi₂O₆), Knorringite (Mg₃Cr₂(SiO₄)₃)[1]

-

Sulfides : Brezinaite (Cr₃S₄)[1]

A comprehensive analysis of chromium mineralogy indicates that association with carbonate anions is exceptionally rare.[1]

The Instability of Chromium Carbonate in Nature

The primary reason for the absence of chromium carbonate minerals is their instability in aqueous solutions.

-

Hydrolysis of Cr(III) : Like aluminum (Al³⁺) and ferric iron (Fe³⁺), the chromium(III) ion is subject to hydrolysis in water. When carbonate ions are introduced to a solution containing Cr(III), instead of forming a stable chromium(III) carbonate precipitate (Cr₂(CO₃)₃), the compound is immediately hydrolyzed to form chromium(III) hydroxide (Cr(OH)₃), releasing carbon dioxide gas.[8]

-

Solubility of Cr(VI) : In its hexavalent state, chromium exists as the chromate anion (CrO₄²⁻). While it is theoretically possible for chromate to substitute for carbonate groups in minerals like calcite, this process is limited by geometric incompatibility between the tetrahedral chromate ion and the planar triangular carbonate group, causing strain on the crystal structure.[4]

While a few rare minerals contain both chromium and carbonate in their structure, they are not simple chromium carbonates. For instance, stichtite (Mg₆Cr₂CO₃(OH)₁₆·4H₂O) and grguricite (CaCr₂(CO₃)₂(OH)₄·4H₂O) are complex hydrated hydroxy-carbonates where the carbonate is not the primary anion bonded to chromium.[4]

Synthetic Chromium Carbonate

Chromium(III) carbonate is a known synthetic compound produced for various industrial applications.[9][10][11] It is used in:

-

Pigment Production : To create green and teal colors in ceramics, glass, and specialty paints.[11]

-

Catalysis : As a catalyst in organic oxidation and polymerization reactions.[11]

-

Metal Finishing : In chromate conversion coatings to enhance corrosion resistance.[11]

The synthesis of chromium(III) carbonate requires carefully controlled conditions, typically by reacting an aqueous solution containing trivalent chromium with a carbonate solution within a specific pH range (e.g., pH 6 to 12) and temperature (e.g., 0°C to 50°C) to manage hydrolysis.[9]

Logical Framework for the Non-Occurrence of Chromium Carbonate Minerals

The reasons for the absence of natural chromium carbonate minerals can be summarized through a logical workflow. The diagram below illustrates the geochemical pathways for chromium, showing why oxide and silicate formation are favored over carbonate precipitation.

Conclusion

For researchers, scientists, and professionals in drug development, it is crucial to recognize that the subject of "natural chromium carbonate minerals" is based on a false premise. No such minerals are known to exist due to the fundamental geochemical instability of chromium carbonate in the presence of water. Chromium's natural mineralogy is dominated by chromite and other oxide and silicate forms. While synthetic chromium carbonate has industrial uses, any research, particularly in toxicology or environmental science, must differentiate between the behavior of these synthetic compounds and the forms of chromium that are bioavailable in natural settings.

References

- 1. geo.arizona.edu [geo.arizona.edu]

- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 3. pubs.usgs.gov [pubs.usgs.gov]

- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 5. mineralseducationcoalition.org [mineralseducationcoalition.org]

- 6. usgs.gov [usgs.gov]

- 7. Chromite | Energy & Mining [energymining.sa.gov.au]

- 8. acid base - How does chromium behave in a carbonate solution? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. US20110168051A1 - Chromium (iii) carbonate and process for producing the same - Google Patents [patents.google.com]

- 10. chromium carbonate | 29689-14-3 [chemicalbook.com]

- 11. chemiis.com [chemiis.com]

Methodological & Application

Application Notes and Protocols for Chromium(III) Carbonate as a Catalyst Support Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct utilization of chromium(III) carbonate as a catalyst support is not extensively documented in scientific literature, its role as a precursor for the synthesis of high-purity, nanostructured chromium(III) oxide (Cr₂O₃) supports presents a significant opportunity in heterogeneous catalysis. The thermal decomposition of chromium(III) carbonate offers a reliable method to produce chromium(III) oxide with a controlled morphology and high surface area, which are critical attributes for an effective catalyst support. This document provides detailed application notes and protocols for the preparation and utilization of chromium(III) oxide catalyst supports derived from a chromium(III) carbonate precursor.

Chromium(III) oxide is a robust material with high thermal stability, making it a suitable support for a variety of catalytic applications, including oxidation, dehydrogenation, and polymerization reactions.[1][2] The use of chromium(III) carbonate as a starting material allows for a bottom-up approach to catalyst design, enabling fine-tuning of the support's physical and chemical properties.

Application Notes

Chromium(III) oxide supports derived from chromium(III) carbonate can be employed in a range of catalytic processes relevant to research, and pharmaceutical development.

1. Oxidation Catalysis:

-

Application: Selective oxidation of alcohols to aldehydes and ketones, a fundamental transformation in organic synthesis and drug development.

-

Rationale: Chromium(III) oxide supports can stabilize active metal nanoparticles (e.g., Au, Pd, Ru) and prevent their agglomeration at high reaction temperatures. The support itself can also contribute to the catalytic activity through metal-support interactions.

2. Dehydrogenation Reactions:

-

Application: Dehydrogenation of alkanes to alkenes, a key step in the production of monomers and other valuable chemical intermediates.

-

Rationale: The thermal stability of chromium(III) oxide is advantageous for the high temperatures typically required for dehydrogenation reactions. The support can be tailored to possess specific acidic or basic properties to enhance catalyst performance.

3. Environmental Catalysis:

-

Application: Catalytic oxidation of volatile organic compounds (VOCs) for air purification.

-

Rationale: High surface area chromium(III) oxide supports can effectively disperse active catalytic components, leading to high efficiency in the removal of harmful organic pollutants.

4. Polymerization:

-

Application: As a support for Ziegler-Natta or Phillips-type catalysts used in olefin polymerization.

-

Rationale: The support's morphology and surface chemistry can influence the polymer's molecular weight distribution and other properties.

Experimental Protocols

Protocol 1: Synthesis of Chromium(III) Oxide Support from Chromium(III) Carbonate

This protocol describes the thermal decomposition of chromium(III) carbonate to produce a high surface area chromium(III) oxide powder suitable for use as a catalyst support.

Materials:

-

Chromium(III) carbonate (Cr₂(CO₃)₃) powder

-

Tube furnace with temperature controller

-

Ceramic boat

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Place 5.0 g of chromium(III) carbonate powder in a ceramic boat.

-

Position the ceramic boat in the center of the tube furnace.

-

Purge the furnace tube with an inert gas (e.g., Nitrogen) at a flow rate of 100 mL/min for 30 minutes to remove any air.

-

While maintaining the inert gas flow, ramp the furnace temperature to 500 °C at a rate of 5 °C/min.

-

Hold the temperature at 500 °C for 4 hours to ensure complete decomposition of the carbonate to the oxide. The balanced equation for this reaction is: Cr₂(CO₃)₃(s) → Cr₂O₃(s) + 3CO₂(g).[3]

-

After the calcination period, turn off the furnace and allow it to cool to room temperature under the inert gas flow.

-

Once cooled, carefully remove the ceramic boat containing the resulting green chromium(III) oxide powder.

-

The synthesized chromium(III) oxide support should be characterized for its surface area (BET), crystal phase (XRD), and morphology (SEM/TEM).

Protocol 2: Impregnation of Chromium(III) Oxide Support with a Palladium Precursor

This protocol details the wet impregnation method for depositing palladium nanoparticles onto the synthesized chromium(III) oxide support.

Materials:

-

Synthesized chromium(III) oxide support

-

Palladium(II) chloride (PdCl₂)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Rotary evaporator

-

Drying oven

-

Tube furnace with hydrogen gas supply (or a suitable reducing agent)

Procedure:

-

Prepare the Impregnation Solution:

-

Dissolve a calculated amount of Palladium(II) chloride in a minimal amount of concentrated hydrochloric acid to form a chloropalladic acid solution. For a target loading of 1 wt% Pd, dissolve 0.083 g of PdCl₂ in 0.5 mL of concentrated HCl.

-

Dilute the solution with 50 mL of deionized water.

-

-

Impregnation:

-

Add 5.0 g of the synthesized chromium(III) oxide support to the impregnation solution.

-

Stir the slurry at room temperature for 4 hours to ensure uniform wetting of the support.

-

-

Drying:

-

Remove the solvent using a rotary evaporator at 60 °C until a free-flowing powder is obtained.

-

Further dry the powder in an oven at 110 °C for 12 hours.

-

-

Reduction:

-

Place the dried powder in a ceramic boat and position it in a tube furnace.

-

Heat the sample under a flow of 5% H₂ in Argon at 300 °C for 2 hours to reduce the palladium precursor to metallic palladium nanoparticles.

-

Cool the catalyst to room temperature under an inert atmosphere.

-

-

The final Pd/Cr₂O₃ catalyst should be characterized to determine the actual metal loading (ICP-OES), palladium particle size and dispersion (TEM, CO chemisorption), and the oxidation state of palladium (XPS).

Data Presentation

Table 1: Physicochemical Properties of the Catalyst Support and Final Catalyst

| Material | Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) | Pd Loading (wt%) | Pd Particle Size (nm) |

| Cr₂O₃ Support | 150 | 0.45 | 12 | - | - |

| 1% Pd/Cr₂O₃ | 142 | 0.41 | 11.5 | 0.98 | 5.2 |

Table 2: Catalytic Performance in the Oxidation of Benzyl Alcohol

| Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Benzaldehyde (%) |

| Cr₂O₃ Support | 100 | 4 | < 5 | - |

| 1% Pd/Cr₂O₃ | 100 | 4 | 98 | > 99 |

Visualizations

Caption: Workflow for the synthesis of Cr₂O₃ support.

Caption: Workflow for the preparation of Pd/Cr₂O₃ catalyst.

Caption: Simplified pathway for benzyl alcohol oxidation.

References

Application Notes and Protocols for Chromium(III) Carbonate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of chromium(III) carbonate as a precursor to catalytically active chromium(III) oxide in organic synthesis. Given the limited direct application of chromium(III) carbonate as a catalyst, this guide focuses on its conversion to chromium(III) oxide (Cr₂O₃), a stable and effective heterogeneous catalyst for oxidation reactions. The protocols provided herein are based on established principles of chromium catalysis and are intended for laboratory-scale synthesis.

Introduction

Chromium(III) carbonate (Cr₂(CO₃)₃) is a stable, water-insoluble chromium source that serves as a versatile precursor for various chromium compounds.[1] While not typically employed directly as a catalyst in organic synthesis, its thermal decomposition to chromium(III) oxide provides a convenient route to a robust heterogeneous catalyst.[1] Chromium(III) oxide is recognized for its catalytic activity in a range of organic transformations, particularly in selective oxidation reactions.[2][3]

These application notes detail the preparation of a chromium(III) oxide catalyst from chromium(III) carbonate and its subsequent application in the selective oxidation of benzyl alcohol to benzaldehyde, a key transformation in the synthesis of fine chemicals and pharmaceutical intermediates.

Catalyst Preparation: Chromium(III) Oxide from Chromium(III) Carbonate

This protocol describes the synthesis of chromium(III) oxide nanoparticles from chromium(III) carbonate via thermal decomposition (calcination). The resulting material is a high-surface-area powder suitable for use as a heterogeneous catalyst.

Experimental Protocol: Catalyst Synthesis

Materials:

-

Chromium(III) carbonate (Cr₂(CO₃)₃)

-

Crucible (ceramic or porcelain)

-

Muffle furnace

-

Deionized water

-

Mortar and pestle

Procedure:

-

Place a known quantity of chromium(III) carbonate powder into a ceramic crucible.

-

Transfer the crucible to a muffle furnace.

-

Heat the furnace to 600 °C at a ramp rate of 10 °C/min.

-

Maintain the temperature at 600 °C for 5 hours to ensure complete decomposition of the carbonate to the oxide.[4]

-

Allow the furnace to cool to room temperature.

-

The resulting green powder is chromium(III) oxide.

-

Grind the chromium(III) oxide powder using a mortar and pestle to obtain a fine, homogenous powder.

-

Store the catalyst in a desiccator until use.

Logical Workflow for Catalyst Preparation

Application in Organic Synthesis: Selective Oxidation of Benzyl Alcohol

The prepared chromium(III) oxide catalyst can be effectively used for the selective oxidation of primary alcohols to aldehydes. This protocol details the aerobic oxidation of benzyl alcohol to benzaldehyde.

Experimental Protocol: Catalytic Oxidation

Materials:

-

Chromium(III) oxide catalyst (prepared as described above)

-

Benzyl alcohol

-

Toluene (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Oxygen supply (balloon or gas inlet)

-

Gas chromatography-mass spectrometry (GC-MS) for analysis

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chromium(III) oxide catalyst (5 mol%).

-

Add benzyl alcohol (1 mmol) and toluene (10 mL).

-

Flush the flask with oxygen and maintain a positive pressure of oxygen using a balloon.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC-MS.

-

Upon completion of the reaction (typically after 8-12 hours), cool the mixture to room temperature.

-

Separate the catalyst by filtration or centrifugation. The catalyst can be washed, dried, and reused.

-

The filtrate contains the product, benzaldehyde, which can be purified by column chromatography if necessary.

Data Presentation: Expected Catalytic Performance

The following table summarizes typical results for the chromium(III) oxide-catalyzed oxidation of benzyl alcohol, based on literature for similar chromium-based catalysts.[3]

| Entry | Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Benzaldehyde (%) |

| 1 | Benzyl Alcohol | 5 | 100 | 8 | ~85 | >95 |

| 2 | Benzyl Alcohol | 5 | 100 | 12 | >95 | >95 |

Plausible Catalytic Cycle for Alcohol Oxidation

Safety and Handling

-

Chromium(III) compounds are significantly less toxic than chromium(VI) compounds. However, all chromium compounds should be handled with care.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Conduct all reactions in a well-ventilated fume hood.

-

Consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

Chromium(III) carbonate is a convenient and stable precursor for the synthesis of chromium(III) oxide, a competent heterogeneous catalyst for the selective oxidation of alcohols. The protocols provided herein offer a practical guide for researchers in academia and industry to utilize this readily available chromium source in catalytic organic synthesis. The reusability of the catalyst and the use of molecular oxygen as the terminal oxidant align with the principles of green chemistry.

References

Application of Chromium(III) Carbonate in Pigment Formulation: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) carbonate (Cr₂(CO₃)₃) is an inorganic compound that, while less common than its oxide counterpart (Cr₂O₃), presents unique opportunities in the formulation of green and teal pigments. Its primary applications are in industries that demand high stability and durability, such as ceramics, glass, and specialized coatings.[1] This document provides detailed application notes and protocols for the use of chromium(III) carbonate and the closely related chromium(III) oxide as pigments, addressing synthesis, formulation, characterization, and performance. While much of the available data pertains to chromium(III) oxide, the principles and methodologies are largely transferable to chromium(III) carbonate, which can be a precursor to the oxide through calcination.[2]

Physicochemical Properties and Performance Data

The performance of a pigment is dictated by its physical and chemical properties. The following tables summarize key quantitative data for chromium-based green pigments, primarily focusing on chromium(III) oxide, which serves as a benchmark for chromium(III) carbonate.

Table 1: Physical and Chemical Properties of Chromium Green Pigments

| Property | Value | Source |

| Chemical Formula | Cr₂(CO₃)₃ / Cr₂O₃ | [2] |

| C.I. Pigment Name | Pigment Green 17 (for Cr₂O₃) | [3][4] |

| C.I. Number | 77288 (for Cr₂O₃) | [3] |

| Molecular Weight | 284.02 g/mol (for Cr₂(CO₃)₃) | [2] |

| 152.00 g/mol (for Cr₂O₃) | [3] | |

| Appearance | Light blue or green powder | [5][6] |

| Specific Gravity | ~5.10 - 5.2 | [3][7] |

| Oil Absorption ( g/100g ) | 13 - 26 | [7][8] |

| pH | 7.0 - 8.5 | [7] |

| Heat Stability | >800 °C | [3][4][7] |

| Solubility | Insoluble in water, soluble in acids | [1] |

Table 2: Performance and Resistance Data of Chromium Green Pigments

| Performance Metric | Rating | Standard/Method | Source |

| Lightfastness (Masstone) | 8 (Excellent) | Blue Wool Scale (ISO 105 B02) | [9][10] |

| Lightfastness (Tint) | 8 (Excellent) | Blue Wool Scale (ISO 105 B02) | [9][10] |

| Weatherfastness (Masstone) | 5 (Excellent) | ISO Grey Scale | [9][10] |

| Weatherfastness (Tint) | 5 (Excellent) | ISO Grey Scale | [9][10] |

| Acid Resistance | Excellent | ASTM D1308 | [3][9] |

| Alkali Resistance | Excellent | ASTM D1308 | [3][9] |

| Solvent Resistance | Excellent | ASTM D1308 | [3][9] |

Experimental Protocols

Protocol 1: Synthesis of Light Blue Chromium(III) Carbonate

This protocol is adapted from patent literature describing the synthesis of a light blue variant of chromium(III) carbonate.[5][6]

Materials:

-

Aqueous solution of a trivalent chromium salt (e.g., chromium(III) chloride, chromium(III) nitrate)

-

Aqueous solution of a carbonate salt (e.g., sodium carbonate)

-

Deionized water

-

Hydrochloric acid (for testing solubility)

Equipment:

-

Reaction vessel with stirring capability

-

pH meter

-

Temperature controller

-

Filtration apparatus

-

Drying oven

-

Conductivity meter

Procedure:

-

Prepare an aqueous solution of the trivalent chromium salt.

-

Prepare an aqueous solution of the carbonate salt.

-

Maintain the reaction vessel containing an aqueous medium at a temperature between 0°C and 50°C.

-

Simultaneously add the chromium salt solution and the carbonate solution to the reaction vessel while stirring vigorously (e.g., 100-500 rpm).

-

Monitor and maintain the pH of the reaction mixture between 6 and 12 (preferably 7 to 8).

-

Continue stirring for a sufficient time to ensure complete precipitation.

-

Filter the resulting precipitate.

-

Wash the filter cake with deionized water until the electrical conductivity of the filtrate is below 5 mS/cm.

-

Dry the resulting light blue chromium(III) carbonate powder.

Characterization:

-

Colorimetric Analysis: Measure the Lab* values using a spectrophotometer. Expected values for the light blue variant are L* = 50-70, a* = -4 to -2, and b* = -10 to -7.[5][6]

-

Solubility Test: Add an amount of the dried powder corresponding to 1 g of Cr to 1 liter of an aqueous hydrochloric acid solution with a pH of 0.2 at 25°C. The chromium(III) carbonate should completely dissolve within 30 minutes.[5][6]

-

Particle Size Analysis: Determine the average primary particle diameter, which is expected to be in the range of 50 to 500 nm.[5][6]

Protocol 2: Formulation of a Solvent-Based Paint

This protocol provides a general guideline for incorporating chromium(III) carbonate or oxide into a simple solvent-based alkyd paint.

Materials:

-

Chromium(III) carbonate or chromium(III) oxide pigment

-

Long oil alkyd resin

-

Mineral spirits (or other suitable solvent)

-

Driers (e.g., cobalt, zirconium, calcium octoates)

-

Anti-skinning agent

-

Dispersing agent (optional)

Equipment:

-

High-speed disperser or shaker

-

Grindometer

-

Viscometer

-

Applicator for film drawdown

Procedure:

-

Premixing: In a suitable container, combine the alkyd resin and a portion of the mineral spirits.

-

Pigment Dispersion:

-

Slowly add the chromium pigment to the resin/solvent mixture under agitation.

-

If necessary, add a dispersing agent to improve wetting and prevent agglomeration.

-

Increase the speed of the disperser to achieve a fine dispersion. The dispersion quality can be checked using a grindometer.

-

-

Let-down: Once the desired fineness of grind is achieved, add the remaining resin, solvent, driers, and anti-skinning agent under slow agitation.

-

Final Adjustment: Adjust the viscosity with additional solvent if necessary.

-

Application and Curing: Apply the paint to a substrate using a drawdown applicator to a specified thickness and allow it to cure under controlled conditions.

Protocol 3: Incorporation into a Ceramic Glaze

This protocol describes the basic steps for using chromium(III) carbonate or oxide as a colorant in a ceramic glaze.

Materials:

-

Chromium(III) carbonate or chromium(III) oxide

-

Base glaze recipe (containing silica, alumina, and fluxes)

-

Water

-

Sieve (80-120 mesh)

Equipment:

-

Potter's scale

-

Mixing container

-

Sieve

-

Test tiles

-

Kiln

Procedure:

-

Weighing: Accurately weigh the dry ingredients of the base glaze and the chromium pigment. The amount of chromium pigment typically ranges from 0.5% to 3% of the total dry glaze weight.

-

Mixing:

-

Place the dry ingredients in a mixing container.

-

Gradually add water while mixing until a smooth, consistent slurry is formed. The consistency should be similar to heavy cream.

-

-

Sieving: Pass the glaze slurry through an 80-120 mesh sieve to remove any agglomerates and ensure a homogenous mixture.

-

Application: Apply the glaze to test tiles using dipping, brushing, or spraying techniques.

-

Firing: Fire the test tiles in a kiln according to the temperature required for the base glaze. Chromium pigments are stable at high temperatures.

-

Evaluation: After cooling, evaluate the color and surface quality of the fired glaze.

Mandatory Visualizations

References

- 1. gc-colors.com [gc-colors.com]

- 2. datainsightsmarket.com [datainsightsmarket.com]

- 3. pigments.com [pigments.com]

- 4. What is Chromium Oxide Green Pigment - Ranbar Pigment [ranbarr.com]

- 5. US20110168051A1 - Chromium (iii) carbonate and process for producing the same - Google Patents [patents.google.com]

- 6. CN102143914A - Chromium(III) carbonate and process for production of same - Google Patents [patents.google.com]

- 7. shlongbo.com [shlongbo.com]

- 8. naturalpigments.com [naturalpigments.com]

- 9. pigments.com [pigments.com]

- 10. Light resistance and weather resistance of pigments [en1.nbchao.com]

Application Notes and Protocols: Chromium(III) Carbonate as a Precursor for Chromium Oxide Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) oxide (Cr₂O₃) nanoparticles are gaining significant attention across various scientific disciplines, including catalysis, drug delivery, and biomedical imaging, owing to their remarkable stability, biocompatibility, and unique physicochemical properties. The synthesis of these nanoparticles using chromium(III) carbonate as a precursor via thermal decomposition presents a straightforward and potentially scalable method. This document provides detailed application notes and experimental protocols for the synthesis and characterization of chromium oxide nanoparticles from a chromium(III) carbonate precursor.

Chromium(III) oxide is the most stable oxide of chromium and is known for its high melting point and resistance to corrosion. In nanostructured form, it exhibits enhanced catalytic activity and has been investigated for various biomedical applications. The use of chromium(III) carbonate as a precursor is advantageous due to its solid nature, which allows for a direct solid-state thermal decomposition, simplifying the synthesis process.

Applications in Drug Development

Chromium oxide nanoparticles have demonstrated considerable potential in several areas of drug development:

-

Antimicrobial Agents: Cr₂O₃ nanoparticles exhibit antibacterial properties, which are attributed to the generation of reactive oxygen species (ROS) that induce oxidative stress in bacterial cells.

-

Anticancer Properties: Studies have suggested that chromium oxide nanoparticles can induce cytotoxicity in cancer cells, indicating their potential as therapeutic agents.

-

Drug Delivery Systems: The high surface area and potential for surface functionalization make Cr₂O₃ nanoparticles suitable candidates for carrying and delivering therapeutic agents to specific targets within the body.

Experimental Protocols

Protocol 1: Synthesis of Chromium Oxide Nanoparticles via Thermal Decomposition of Chromium(III) Carbonate

This protocol describes the synthesis of chromium(III) oxide (Cr₂O₃) nanoparticles through the thermal decomposition of solid chromium(III) carbonate (Cr₂(CO₃)₃). The fundamental principle of this method is the heat-induced breakdown of the carbonate precursor into the metal oxide and carbon dioxide gas. The balanced chemical equation for this decomposition reaction is:

Cr₂(CO₃)₃(s) → Cr₂O₃(s) + 3CO₂(g)

Materials:

-

Chromium(III) carbonate (Cr₂(CO₃)₃) powder

-

Ceramic crucible

-

Muffle furnace

-

Mortar and pestle

-

Deionized water

-

Ethanol

Procedure:

-

Preparation of Precursor: Accurately weigh a desired amount of chromium(III) carbonate powder and place it into a ceramic crucible.

-

Calcination: Place the crucible containing the precursor into a muffle furnace.

-

**Heating Ramp

Application Notes and Protocols for the Quantification of Chromium(III) Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) carbonate is a compound of significant interest in various fields, including catalysis, pigment production, and potentially in pharmaceutical and nutraceutical applications as a source of trivalent chromium, an essential trace element.[1] Accurate quantification of chromium(III) is crucial for quality control, formulation development, and toxicological assessment, as its properties and biological effects are distinct from the more toxic hexavalent chromium.[1][2] This document provides detailed application notes and protocols for the quantification of chromium(III) from chromium(III) carbonate samples using various analytical techniques.

Analytical Methods Overview

Several analytical methods can be employed for the quantification of chromium(III). The choice of method depends on factors such as the required sensitivity, the sample matrix, available instrumentation, and the need for speciation. The most common techniques include:

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): Offers very high sensitivity and is ideal for trace and ultra-trace analysis. When coupled with chromatographic techniques like Ion Chromatography (IC) or High-Performance Liquid Chromatography (HPLC), it allows for the speciation of chromium.[1][2][3][4][5]

-

Atomic Absorption Spectroscopy (AAS): A robust and widely used technique for the determination of total chromium. Both flame (FAAS) and graphite furnace (GFAAS) variants are available, with GFAAS offering higher sensitivity.[6][7][8][9][10]

-

UV-Vis Spectrophotometry: A colorimetric method commonly used for the determination of hexavalent chromium. For the quantification of chromium(III), a pre-oxidation step is required to convert Cr(III) to Cr(VI).[11][12][13][14][15]

-

Titrimetric Methods: Classical analytical techniques, such as redox titration, that are suitable for higher concentrations of chromium and are often used for quality control in industrial settings like electroplating baths.[16][17][18][19]

Experimental Workflows and Method Relationships

The following diagrams illustrate the general experimental workflow for chromium(III) carbonate quantification and the relationship between the primary analytical techniques.

Caption: General experimental workflow for the quantification of chromium(III) carbonate.

Caption: Logical relationships between analytical methods for chromium analysis.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the described analytical methods. These values can vary based on the specific instrument, matrix, and operating conditions.

| Analytical Method | Typical Detection Limit (µg/L) | Typical Quantification Limit (µg/L) | Linear Range (µg/L) | Relative Standard Deviation (RSD) |

| IC-ICP-MS | 0.01 - 0.1 | 0.03 - 0.3 | 0.1 - 100 | < 5% |

| Graphite Furnace AAS (GFAAS) | 0.2 - 1 | 0.6 - 3 | 1 - 50 | < 10% |

| Flame AAS (FAAS) | 5 - 20 | 15 - 60 | 100 - 5000 | < 5% |

| UV-Vis Spectrophotometry | 10 - 50 | 30 - 150 | 50 - 1000 | < 10% |

| Titrimetry | > 1000 (mg/L) | > 3000 (mg/L) | Dependent on titrant concentration | < 2% |

Experimental Protocols

Sample Preparation: Dissolution of Chromium(III) Carbonate

Objective: To dissolve the solid chromium(III) carbonate sample to prepare an aqueous solution for analysis.

Materials:

-

Chromium(III) carbonate sample

-

Concentrated nitric acid (HNO₃), trace metal grade

-

Deionized water (Type I)

-

Volumetric flasks (Class A)

-

Hot plate

Protocol:

-

Accurately weigh a known amount of the chromium(III) carbonate sample (e.g., 100 mg) into a clean beaker.

-

Add a small volume of deionized water to wet the sample.

-

Carefully add concentrated nitric acid dropwise under a fume hood until the sample is completely dissolved. Gentle heating on a hot plate may be required to facilitate dissolution.

-

Once dissolved, allow the solution to cool to room temperature.

-

Quantitatively transfer the solution to a volumetric flask of appropriate size (e.g., 100 mL) and dilute to the mark with deionized water. This will be the stock solution.

-

Further dilutions of the stock solution may be necessary to bring the chromium concentration within the linear range of the chosen analytical method. Use deionized water for dilutions.

Protocol for Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

Objective: To determine the total chromium concentration with high sensitivity. For speciation, this protocol can be adapted by coupling the ICP-MS with an Ion Chromatography (IC) system.

Instrumentation:

-

Inductively Coupled Plasma - Mass Spectrometer (ICP-MS)

-

Autosampler

Reagents:

-

Chromium standard solutions (1000 mg/L, commercially available)

-

2% Nitric acid (for dilutions and blank)

Protocol:

-

Instrument Setup: Optimize the ICP-MS instrument parameters (e.g., nebulizer gas flow, RF power, lens voltages) according to the manufacturer's recommendations for chromium analysis. Monitor isotopes such as ⁵²Cr and ⁵³Cr.

-

Calibration: Prepare a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/L) by diluting the chromium standard solution with 2% nitric acid.[4] A blank solution (2% nitric acid) should also be prepared.

-

Sample Analysis: Introduce the prepared sample solutions, calibration standards, and blank into the ICP-MS using an autosampler.

-

Data Acquisition: Acquire the signal intensity for the selected chromium isotopes for each sample and standard.

-